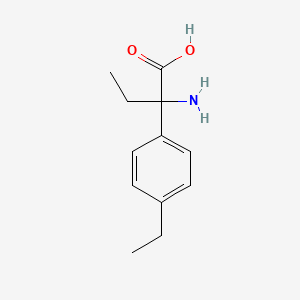

2-amino-2-(4-ethylphenyl)butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-2-(4-ethylphenyl)butanoic acid is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is a derivative of butanoic acid, featuring an amino group and an ethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-ethylphenyl)butanoic acid typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine, followed by a series of steps including reduction and carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-ethylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-2-(4-ethylphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-ethylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-2-phenylbutanoic acid

- 2-amino-2-(4-methylphenyl)butanoic acid

- 2-amino-2-(4-isopropylphenyl)butanoic acid

Uniqueness

2-amino-2-(4-ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability .

Biological Activity

2-Amino-2-(4-ethylphenyl)butanoic acid, also known as α-amino-α-(4-ethylphenyl)butyric acid, is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential effects on enzyme interactions and metabolic pathways.

Chemical Structure

- Molecular Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 340.4 °C at 760 mmHg

- Flash Point : 159.7 °C

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of 4-Ethylbenzaldehyde with Amine : This initial step is crucial for forming the backbone of the compound.

- Reduction and Carboxylation : Subsequent reactions that refine the product into its final form.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can modulate various biochemical pathways, influencing metabolic processes and potentially leading to therapeutic applications.

Enzyme Interactions

Research indicates that this compound can affect enzyme activity, particularly those involved in amino acid metabolism. For instance, studies have shown that it can act as a substrate or inhibitor for certain enzymes, impacting their functionality in metabolic pathways.

Antioxidant Activity

Some studies have suggested that derivatives of this compound exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including cancer.

Antimicrobial Properties

There is emerging evidence that this compound has antimicrobial effects against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa.

Case Studies

-

Anticancer Activity :

- A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated promising results, with IC50 values ranging from 7 to 20 µM against breast and pancreatic cancer cells.

- The mechanism involved targeting specific signaling pathways that regulate cell proliferation and apoptosis.

-

Anti-inflammatory Effects :

- In a controlled laboratory setting, compounds derived from this compound showed significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-methylphenyl)butanoic Acid | Methyl group instead of ethyl | Similar enzyme interactions |

| 2-Amino-2-(4-isopropylphenyl)butanoic Acid | Isopropyl group influencing stability | Potentially higher reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-(4-ethylphenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acid-catalyzed esterification or nucleophilic substitution, as seen in analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids. Optimization includes adjusting temperature (e.g., 60–80°C), pH (4–6), and catalyst concentration. Purity can be confirmed via HPLC and NMR spectroscopy, as demonstrated in crystallography studies of structurally related compounds .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Use 1H- and 13C-NMR to resolve the stereochemistry and confirm the ethylphenyl substitution pattern. IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm−1). Mass spectrometry (HRMS) validates molecular weight. Comparative spectral databases, such as PubChem entries for fluorophenyl analogs, provide reference data .

Q. How is the compound’s solubility and stability assessed under physiological conditions?

- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and simulate gastric fluid (pH 2). Stability is tested via accelerated degradation studies (40°C/75% RH) with HPLC monitoring. LogP values (e.g., ~2.17 for fluorophenyl analogs) predict lipophilicity and bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like collagenase. Key parameters include Gibbs free energy (e.g., –6.4 kcal/mol in dichlorobenzyl analogs) and hydrogen bond/π–π interactions. Validate predictions with in vitro assays, such as IC50 measurements .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Conduct side-by-side assays under standardized conditions (e.g., cell lines, incubation times). Compare with structural analogs (e.g., 4-fluorophenyl or methoxyphenyl derivatives) to isolate substituent effects. Purity verification (≥95% via HPLC) and metabolite profiling address batch variability .

Q. How does the ethyl group on the phenyl ring influence bioactivity compared to halogenated analogs?

- Methodological Answer : The ethyl group enhances lipophilicity (higher LogP vs. fluorine derivatives) and steric bulk, potentially altering receptor binding. Test via SAR studies: Replace the ethyl group with halogens (F, Cl) or methoxy groups and measure activity shifts in antioxidant or neuroprotection assays .

Q. What in vivo models are suitable for evaluating neuroprotective effects?

- Methodological Answer : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Monitor GABAergic transmission modulation, as seen in methoxyphenyl analogs. Dose-response studies (10–100 mg/kg, oral) and behavioral tests (e.g., rotarod) quantify efficacy .

Q. How can enantiomeric purity be ensured during synthesis, and what are its pharmacological implications?

- Methodological Answer : Employ chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak IG. Racemic mixtures may exhibit divergent activities; e.g., (R)-enantiomers of ethylthio analogs show distinct receptor affinities. Stereochemical assignments require X-ray crystallography or NOESY NMR .

Q. Data-Driven Analysis

| Comparative Physicochemical Properties | This compound | 4-Fluorophenyl Analog | Methoxyphenyl Analog |

|---|---|---|---|

| LogP (predicted) | ~2.5 | 2.17 | 1.8 |

| PSA (Ų) | ~63.3 | 63.32 | 65.1 |

| Solubility (PBS, mg/mL) | 0.5–1.2 | 0.8 | 1.5 |

Properties

IUPAC Name |

2-amino-2-(4-ethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15/h5-8H,3-4,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRYTFILRTYCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.